molecular formula C16H18N4O2 B12126406 5-(2-hydroxy-5-methylphenyl)-N-pyridin-3-ylpyrazolidine-3-carboxamide

5-(2-hydroxy-5-methylphenyl)-N-pyridin-3-ylpyrazolidine-3-carboxamide

Cat. No.: B12126406
M. Wt: 298.34 g/mol
InChI Key: ADSKWMKQWVCRPZ-UHFFFAOYSA-N
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Description

5-(2-hydroxy-5-methylphenyl)-N-pyridin-3-ylpyrazolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolidine ring, a pyridine moiety, and a hydroxy-methylphenyl group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxy-5-methylphenyl)-N-pyridin-3-ylpyrazolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-5-methylbenzaldehyde with pyridine-3-carbohydrazide under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to yield the desired pyrazolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as Cu/γ-Al2O3 can be employed to facilitate the hydrogenation steps, ensuring efficient conversion and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxy-5-methylphenyl)-N-pyridin-3-ylpyrazolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Concentrated nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

5-(2-hydroxy-5-methylphenyl)-N-pyridin-3-ylpyrazolidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-hydroxy-5-methylphenyl)-N-pyridin-3-ylpyrazolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For instance, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-hydroxy-5-methylphenyl)-N-pyridin-3-ylpyrazolidine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrazolidine ring and pyridine moiety make it a versatile scaffold for drug development and material science research.

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

5-(2-hydroxy-5-methylphenyl)-N-pyridin-3-ylpyrazolidine-3-carboxamide

InChI

InChI=1S/C16H18N4O2/c1-10-4-5-15(21)12(7-10)13-8-14(20-19-13)16(22)18-11-3-2-6-17-9-11/h2-7,9,13-14,19-21H,8H2,1H3,(H,18,22)

InChI Key

ADSKWMKQWVCRPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2CC(NN2)C(=O)NC3=CN=CC=C3

Origin of Product

United States

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